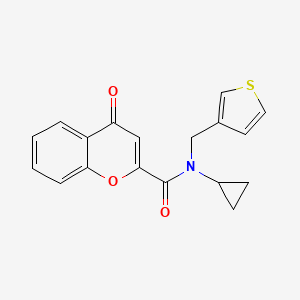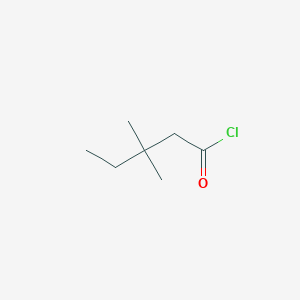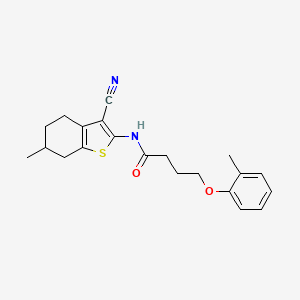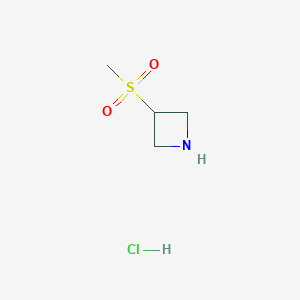
(E)-2-cyano-N-cyclopropyl-3-(5-methylthiophen-2-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-cyano-N-cyclopropyl-3-(5-methylthiophen-2-yl)prop-2-enamide is a chemical compound that belongs to the class of enamide derivatives. It is a synthetic compound that has shown potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of (E)-2-cyano-N-cyclopropyl-3-(5-methylthiophen-2-yl)prop-2-enamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and signaling pathways that are involved in the growth and survival of cancer cells and the production of pro-inflammatory cytokines. The compound has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
(E)-2-cyano-N-cyclopropyl-3-(5-methylthiophen-2-yl)prop-2-enamide has been reported to have various biochemical and physiological effects. In vitro studies have shown that the compound inhibits the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory cytokines. The compound has also been shown to induce apoptosis in cancer cells by activating caspase enzymes. In vivo studies have shown that the compound has anti-inflammatory and anti-cancer effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (E)-2-cyano-N-cyclopropyl-3-(5-methylthiophen-2-yl)prop-2-enamide in lab experiments include its synthetic availability, high yield of synthesis, and potential therapeutic applications in various diseases. However, the limitations of using the compound include its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research and development of (E)-2-cyano-N-cyclopropyl-3-(5-methylthiophen-2-yl)prop-2-enamide. These include:
1. Further optimization of the synthesis method to increase the yield of the product and reduce the production of by-products.
2. Investigation of the mechanism of action of the compound to understand its therapeutic effects in more detail.
3. Evaluation of the toxicity and pharmacokinetics of the compound in animal models to determine its safety and efficacy for clinical use.
4. Development of novel formulations of the compound to improve its solubility and bioavailability.
5. Investigation of the potential therapeutic applications of the compound in other diseases, such as viral infections and autoimmune disorders.
6. Exploration of the use of the compound in combination with other therapeutic agents to enhance its therapeutic effects and reduce potential toxicity.
Conclusion:
(E)-2-cyano-N-cyclopropyl-3-(5-methylthiophen-2-yl)prop-2-enamide is a synthetic compound that has shown potential as a therapeutic agent for various diseases. The compound has anti-inflammatory, anti-cancer, and anti-viral activities, and its mechanism of action involves the inhibition of certain enzymes and signaling pathways. Although the compound has some limitations, its potential therapeutic applications and future directions for research make it an important area of investigation in the field of medicinal chemistry.
Synthesemethoden
The synthesis of (E)-2-cyano-N-cyclopropyl-3-(5-methylthiophen-2-yl)prop-2-enamide involves the reaction of cyclopropylamine, 5-methyl-2-thiophenecarboxaldehyde, and cyanoacetic acid in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to give the desired enamide product. The synthesis method has been optimized, and the yield of the product has been reported to be up to 70%.
Wissenschaftliche Forschungsanwendungen
(E)-2-cyano-N-cyclopropyl-3-(5-methylthiophen-2-yl)prop-2-enamide has been studied for its potential therapeutic applications in various diseases. It has been reported to have anti-inflammatory, anti-cancer, and anti-viral activities. In vitro studies have shown that the compound inhibits the growth of cancer cells and reduces the production of pro-inflammatory cytokines. In vivo studies have also shown that the compound has therapeutic effects in animal models of cancer and inflammation.
Eigenschaften
IUPAC Name |
(E)-2-cyano-N-cyclopropyl-3-(5-methylthiophen-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-8-2-5-11(16-8)6-9(7-13)12(15)14-10-3-4-10/h2,5-6,10H,3-4H2,1H3,(H,14,15)/b9-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZRWMFGEJHKCN-RMKNXTFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=C(C#N)C(=O)NC2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=C(\C#N)/C(=O)NC2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-N-cyclopropyl-3-(5-methylthiophen-2-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(Dimethylamino)-N-[1-(2-methylpyrimidin-4-yl)cyclopropyl]but-2-enamide](/img/structure/B2354480.png)



![Methyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2354485.png)
amino}methyl)-4,4-dimethylazetidin-2-one](/img/structure/B2354490.png)
![N-Methyl-N-[(4-methyl-3-phenylmorpholin-2-yl)methyl]prop-2-enamide](/img/structure/B2354492.png)


![4-amino-3-(benzo[d][1,3]dioxol-5-ylamino)-6-(tert-butyl)-1,2,4-triazin-5(4H)-one](/img/structure/B2354495.png)
![6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B2354497.png)

![2-Hydroxy-2-methyl-n-[6-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]propanamide](/img/structure/B2354500.png)
